N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
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Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with thiosemicarbazide to form the intermediate 3-fluorobenzoylthiosemicarbazide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
Uniqueness
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is unique due to the presence of both the ethylthio group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potency and selectivity in various applications .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPGOVGLYVWMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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